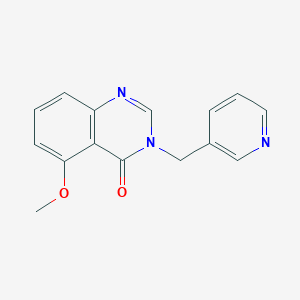![molecular formula C16H21N3O B3803582 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B3803582.png)
2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine
Overview
Description
2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine, also known as PXS-4728A, is a small molecule compound that has been studied extensively for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) and has been investigated for its potential use in the treatment of type 2 diabetes, obesity, and other metabolic disorders.
Mechanism of Action
The mechanism of action of 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine involves the inhibition of DPP-4, an enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion, reduce glucagon secretion, and promote glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine have been studied extensively in preclinical models of type 2 diabetes and obesity. In these models, 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. The compound has also been shown to reduce hepatic glucose production, improve lipid metabolism, and reduce inflammation in adipose tissue.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is its high potency and selectivity for DPP-4 inhibition. This makes it a useful tool for studying the role of DPP-4 in glucose and insulin metabolism and for investigating the potential therapeutic applications of DPP-4 inhibitors. However, one limitation of 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine is its relatively short half-life, which may limit its efficacy in vivo and require frequent dosing.
Future Directions
There are several future directions for research on 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine. One potential direction is the investigation of its efficacy in clinical trials for the treatment of type 2 diabetes and other metabolic disorders. Another direction is the exploration of its potential use in combination with other drugs or therapies for the treatment of these conditions. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine and to investigate its potential use in other disease states such as cardiovascular disease and neurodegenerative disorders.
Scientific Research Applications
2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine has been extensively studied for its potential therapeutic applications. The compound is a potent and selective inhibitor of DPP-4, an enzyme that plays a key role in the regulation of glucose and insulin metabolism. By inhibiting DPP-4, 2-benzyl-4-[(1-methyl-1H-pyrazol-4-yl)methyl]morpholine has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce body weight in preclinical models of type 2 diabetes and obesity.
properties
IUPAC Name |
2-benzyl-4-[(1-methylpyrazol-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-18-11-15(10-17-18)12-19-7-8-20-16(13-19)9-14-5-3-2-4-6-14/h2-6,10-11,16H,7-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUFZNNKNGARLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCOC(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-8-(1-piperazinylacetyl)-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B3803506.png)
![N,2,4,5-tetramethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]benzamide](/img/structure/B3803515.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-furylmethyl)-N-(2-thienylmethyl)acetamide](/img/structure/B3803523.png)

![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B3803529.png)
![2-(3-fluorobenzyl)-4-[3-(2-methoxyphenyl)propanoyl]morpholine](/img/structure/B3803536.png)
![N-{[1-(5-methoxy-2-furoyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B3803544.png)
![2,5-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-furamide](/img/structure/B3803557.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3803558.png)
![N-{1-[1-(1-adamantylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B3803560.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidin-3-ol](/img/structure/B3803563.png)
![N-(1,4-dioxan-2-ylmethyl)-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3803570.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-isopropyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B3803586.png)